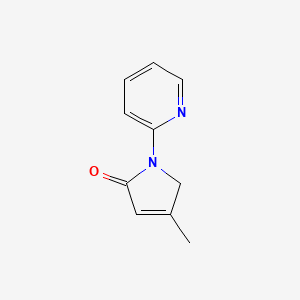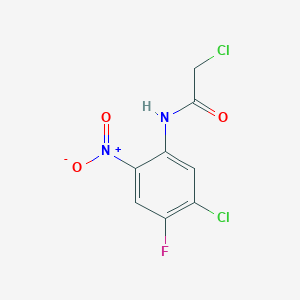
2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, which is attached to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide can be achieved through a multi-step process involving the following key steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-fluoro-2-nitroaniline.
Chlorination: The nitro compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent, resulting in 5-chloro-4-fluoro-2-nitroaniline.
Acetylation: The final step involves the acetylation of the chlorinated nitro compound with chloroacetyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 2-Chloro-N-(5-chloro-4-fluoro-2-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Chloro-4-fluoro-2-nitroaniline and acetic acid.
Aplicaciones Científicas De Investigación
2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(4-fluoro-2-nitrophenyl)acetamide: Lacks the additional chloro substituent.
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide: Lacks the 2-chloro substituent.
2-Chloro-N-(4-fluoro-2-nitrophenyl)benzamide: Contains a benzamide group instead of an acetamide group.
Uniqueness
2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its chemical reactivity and biological activity. The combination of these substituents with the nitro group and acetamide moiety provides a versatile scaffold for the development of novel compounds with diverse applications.
Propiedades
Número CAS |
828259-09-2 |
|---|---|
Fórmula molecular |
C8H5Cl2FN2O3 |
Peso molecular |
267.04 g/mol |
Nombre IUPAC |
2-chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl2FN2O3/c9-3-8(14)12-6-1-4(10)5(11)2-7(6)13(15)16/h1-2H,3H2,(H,12,14) |
Clave InChI |
SSHNJNIFBIPFQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


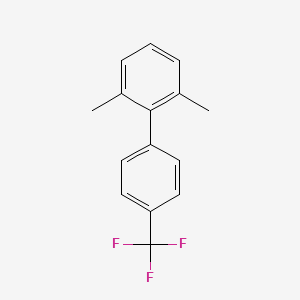
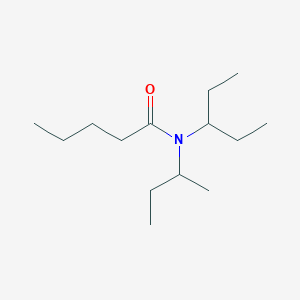
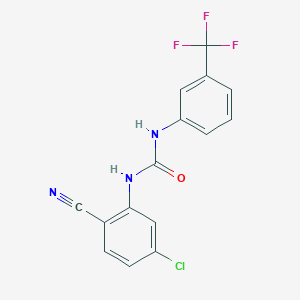
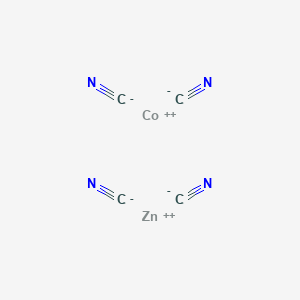
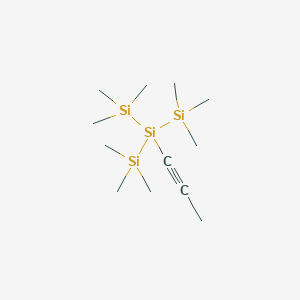
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
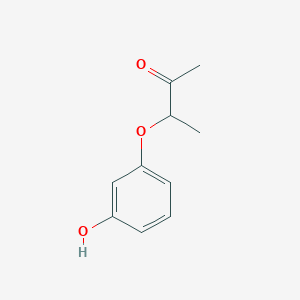


![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)
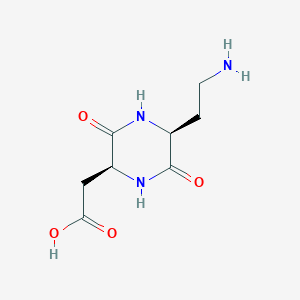
![Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate](/img/structure/B14224075.png)
